
6-Amino-6-oxohexanoic acid
Overview
Description
6-Amino-6-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3 It is a derivative of hexanoic acid, characterized by the presence of both an amino group and a keto group on the sixth carbon atom
Mechanism of Action
Target of Action
Adipamic acid, also known as aminocaproic acid, primarily targets plasminogen, a protein involved in the breakdown of blood clots . The compound’s interaction with plasminogen plays a crucial role in controlling fibrinolysis, the process that prevents blood clots from growing and becoming problematic .
Mode of Action
Adipamic acid acts as an antifibrinolytic agent by inhibiting plasminogen activators, which have fibrinolytic properties . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action reduces fibrinolysis, thereby reducing the amount of bleeding post-surgery .
Biochemical Pathways
Adipamic acid affects the biochemical pathway related to the conversion of L-lysine to produce adipic acid . Adipic acid is a key intermediate in this metabolic pathway, known as the α-aminoadipate pathway . This pathway is similar to the citric acid cycle, involving several steps that convert acetyl-CoA and α-ketoglutarate into homocitrate, then into homoaconitate, homoisocitrate, α-ketoadipate, and finally α-aminoadipate .
Pharmacokinetics
The pharmacokinetics of adipamic acid, like other drugs, involves absorption, distribution, metabolism, and excretion (ADME). These properties are affected by the physicochemical properties of the drug, as well as other factors such as human behavior (e.g., food and drug intake) and genetics . .
Result of Action
The primary result of adipamic acid’s action is the reduction of postoperative bleeding . By inhibiting fibrinolysis, adipamic acid helps to control bleeding during and after surgical procedures. In the context of electrically conductive adhesive (ECA) performance, adipamic acid has been found to enhance the electrical conductivity and mechanical properties of dicyandiamide-cured ECA .
Action Environment
The action, efficacy, and stability of adipamic acid can be influenced by various environmental factors. For instance, the production of adipic acid is known to emit nitrous oxide, a potent greenhouse gas . Efforts are being made to develop cleaner methods to produce adipic acid, such as the use of nitrous oxide emission control technology . The action of adipamic acid can also be influenced by the presence of other substances. For example, in the production of electrically conductive adhesives, adipic acid interacts with silver flakes and dicyandiamide to improve the overall performance of the adhesive .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-6-oxohexanoic acid can be synthesized through several methods. One common approach involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This reaction typically occurs in the presence of potassium phosphate buffer at a pH of 7.0 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of cyclohexane derivatives. For instance, the oxidation of cyclohexanone in the presence of cobalt naphthenate as a catalyst can yield 6-oxohexanoic acid . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-aminohexanol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products Formed:
Oxidation: Adipic acid and other carboxylic acids.
Reduction: 6-Aminohexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-6-oxohexanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of various chemicals and materials, including biodegradable plastics and specialty polymers.
Comparison with Similar Compounds
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
6-Hydroxyhexanoic acid: A hydroxyl derivative of hexanoic acid with similar applications in polymer synthesis.
Aminocaproic acid: An analogue of lysine used as an antifibrinolytic agent in medicine.
Uniqueness: 6-Amino-6-oxohexanoic acid is unique due to its dual functional groups (amino and keto), which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various fields, from synthetic chemistry to biomedical research.
Properties
IUPAC Name |
6-amino-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZJQMZRULFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955025 | |
| Record name | 6-Hydroxy-6-iminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-25-8 | |
| Record name | 6-Amino-6-oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-6-iminohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-carbamoylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is adipamic acid synthesized?
A1: Adipamic acid can be produced through the hydrolysis of adiponitrile (ADN) in near-critical water. [] This process yields various byproducts, including 5-cyanovaleramide, adipamide, 5-cyanovaleric acid, and adipic acid, with the reaction conditions significantly influencing the yield of each compound. []
Q2: What is the role of dihydropyrimidinase in relation to adipamic acid?
A2: Research suggests that dihydropyrimidinase, an enzyme involved in pyrimidine metabolism, can hydrolyze cyclic imides of different ring sizes. A study demonstrated that adipimide, a seven-membered cyclic imide, acts as a good substrate for this enzyme, yielding adipamic acid upon hydrolysis. []
Q3: Are there any applications of adipamic acid in polymer chemistry?
A3: Yes, adipamic acid serves as a monomer in the synthesis of nylon 2/6/6, a copolymer also incorporating 6-glycylaminohexanoic acid. [] This nylon variant, synthesized via interfacial polymerization, exhibits promising biodegradability properties. []
Q4: What factors influence the yield of adipamic acid during adiponitrile hydrolysis?
A4: The yield of adipamic acid during the hydrolysis of adiponitrile is significantly impacted by the concentration of ADN and the reaction temperature. [] Additionally, the presence and type of additives can also affect the yield of adipamic acid and other byproducts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Ethyl-2,3-dihydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-3-(5-methoxy-6-methyloxan-2-yl)oxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-5-methoxy-5-methyloxan-2-yl]-2-hydroxyacetic acid](/img/structure/B1215065.png)

![7-Hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione](/img/structure/B1215067.png)

![6-tert-butyl-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215072.png)
![N-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1215073.png)
![2-(3-METHYLBENZENESULFONYL)-2-[3-(PYRROLIDIN-1-YL)QUINOXALIN-2-YL]ACETONITRILE](/img/structure/B1215075.png)
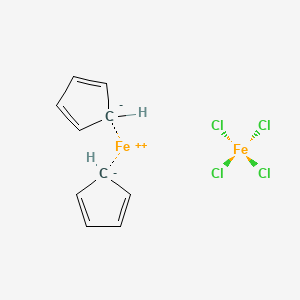
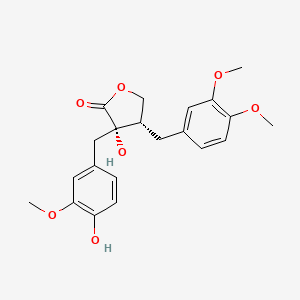
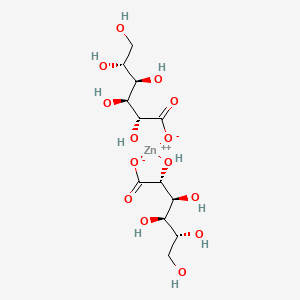
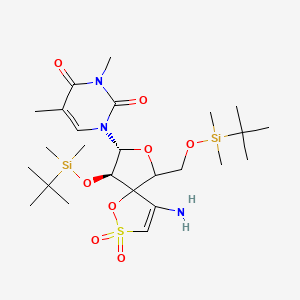

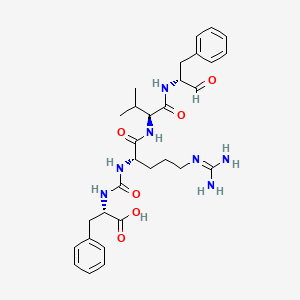
![(6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene](/img/structure/B1215087.png)
